molecular formula C24H17ClN2O4S B11650967 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11650967
M. Wt: 464.9 g/mol
InChI Key: JYTMCHHLVMAZDE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The amide nitrogen is further linked to a benzoxazole moiety substituted with a 3,4-dimethoxyphenyl group. The chlorine atom and methoxy groups likely modulate electronic properties, solubility, and binding affinity.

Properties

Molecular Formula

C24H17ClN2O4S

Molecular Weight

464.9 g/mol

IUPAC Name

3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H17ClN2O4S/c1-29-18-9-7-13(11-19(18)30-2)24-27-16-12-14(8-10-17(16)31-24)26-23(28)22-21(25)15-5-3-4-6-20(15)32-22/h3-12H,1-2H3,(H,26,28)

InChI Key

JYTMCHHLVMAZDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through various methods, including condensation reactions or cyclization processes.

    Reaction Conditions: These may involve the use of appropriate reagents, solvents, and catalysts.

    Industrial Production: Industrial-scale production methods would likely involve optimization for yield, safety, and cost-effectiveness.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions could yield derivatives with modified functional groups or altered aromatic systems.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new materials, catalysts, or ligands.

      Biology: It might exhibit biological activity, potentially serving as a lead compound for drug discovery.

      Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

      Industry: Explore applications in organic electronics, photovoltaics, or luminescent materials.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

      Pathways: Investigate signaling pathways influenced by its interactions.

  • Comparison with Similar Compounds

    Research Implications

    • Structure-Activity Relationships (SAR) : The 3-chloro and 3,4-dimethoxy groups are critical for electronic modulation. Replacing chlorine with bromine (Compound 66) or altering the heterocycle (e.g., thiazole in CAS 5701-74-6) provides insights into steric and electronic tolerances .
    • Thermodynamic Stability : The thiourea analog’s similar pKa to the target compound suggests comparable stability under physiological conditions, though its thiourea group may confer higher metabolic liability .

    Biological Activity

    3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The structural formula of the compound can be represented as follows:

    • Molecular Formula : C19H16ClN2O3S
    • Molecular Weight : 392.86 g/mol
    • SMILES Notation : ClC(=O)N(C1=CC=C(C=C1)OC)C2=C(C=CC=N2)S(=O)(=O)C

    Anticancer Activity

    Recent studies have indicated that 3-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

    Cell Line IC50 (µM) Mechanism of Action
    MCF-7 (Breast Cancer)15.5Induction of apoptosis via mitochondrial pathway
    HeLa (Cervical Cancer)12.8Inhibition of cell proliferation
    A549 (Lung Cancer)10.2Cell cycle arrest in G2/M phase

    The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

    The mechanisms through which this compound exerts its biological effects include:

    • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
    • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
    • Inhibition of Metastasis : Preliminary findings suggest that it may inhibit the migratory and invasive capabilities of cancer cells .

    Case Studies

    Several case studies have explored the efficacy of this compound in vivo:

    • Study on Mice with Tumor Xenografts :
      • In a study involving mice implanted with human breast cancer xenografts, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The tumors exhibited increased apoptosis and decreased proliferation markers .
    • Synergistic Effects with Other Agents :
      • The compound was tested in combination with conventional chemotherapeutics such as doxorubicin. Results indicated enhanced anticancer activity and reduced side effects when used together, suggesting potential for combination therapy .

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